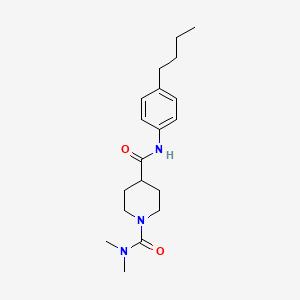

N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. It belongs to the class of amide-type local anesthetics and is widely used due to its high potency and long-lasting effect.

Mécanisme D'action

Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. It has a high affinity for the inactivated state of sodium channels, which allows it to produce a long-lasting effect. Bupivacaine also affects the potassium channels, leading to membrane hyperpolarization and decreased excitability of nerve fibers.

Biochemical and Physiological Effects:

Bupivacaine has both local and systemic effects. Locally, it produces a reversible loss of sensation and motor function in the area of administration. Systemically, it can cause cardiovascular and central nervous system effects. Bupivacaine can cause hypotension, bradycardia, and cardiac arrest if administered intravenously or in high doses. It can also cause central nervous system toxicity, leading to seizures, respiratory depression, and coma.

Avantages Et Limitations Des Expériences En Laboratoire

Bupivacaine has several advantages for lab experiments, such as its high potency, long-lasting effect, and reversible action. It is also widely available and relatively inexpensive. However, it has some limitations, such as its potential for systemic toxicity and the need for careful dosing and administration. Bupivacaine may also interfere with some experimental outcomes, such as muscle function and nerve conduction.

Orientations Futures

There are several future directions for Bupivacaine research, such as investigating its pharmacokinetics and pharmacodynamics in different patient populations, developing new formulations for targeted delivery, and exploring its potential for non-analgesic effects, such as anti-inflammatory and anti-tumor activity. Bupivacaine may also be used in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.

Conclusion:

Bupivacaine is a potent local anesthetic drug with a long history of use in pain management. It has several advantages and limitations for scientific research, and its mechanism of action and physiological effects have been extensively studied. Bupivacaine has a promising future in various fields of research, and its potential for new applications and combinations warrants further investigation.

Méthodes De Synthèse

Bupivacaine is synthesized by reacting 4-butylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, followed by acidification and recrystallization. The synthesis of Bupivacaine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.

Applications De Recherche Scientifique

Bupivacaine is widely used in scientific research for its potent analgesic effects. It is commonly used in animal models to study pain pathways and pain management strategies. Bupivacaine is also used in clinical research to investigate its efficacy and safety in various medical procedures, such as epidural anesthesia, peripheral nerve block, and local infiltration anesthesia.

Propriétés

IUPAC Name |

4-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-5-6-15-7-9-17(10-8-15)20-18(23)16-11-13-22(14-12-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSPWCLIQGAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)propan-1-ol](/img/structure/B5465194.png)

![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)

![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465219.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5465228.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)

![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)

![4-benzyl-3-ethyl-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5465267.png)

![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)